- Design and synthesis of antagonists of substance PActa Chemica Scandinavica, 1986, 40(4), 295-302,
Cas no 96736-12-8 (D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P)

96736-12-8 structure
Productnaam:D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
CAS-nummer:96736-12-8
MF:C79H109N19O12
MW:1516.83087706566
MDL:MFCD00076802
CID:804131
PubChem ID:118797406
D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Chemische en fysische eigenschappen
Naam en identificatie
-
- L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-
- (D-Arg?00D-Phe?00D-Trp?·?00Leu??)-SubstanceP
- (D-ARG1,D-PHE5,D-TRP7·9,LEU11)-SUBSTANCE P
- [D-ARG1,D-PHE5,D-TRP7,9,LEU11]-SUBSTANCE P
- L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-p...
- L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leuc
- (D-ARG1,D-PHE5,D-TRP7.9,LEU11)-SUBSTANCE P
- AntagonistD,D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2
- D-Arg-L-Pro-L-Lys-L-Pro-D-Phe-L-Gln-D-Trp-L-Phe-D-Trp-L-Leu-L-Leu-NH2
- D-ARG-PRO-LYS-PRO-D-PHE-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2
- H-D-ARG-PRO-LYS-PRO-D-PHE-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2
- M.W. 1516.85 C79H109N19O12
- D-Arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide (ACI)
- D
- L
- Substance P, 1-D-arginine-5-D-phenylalanine-7-D-tryptophan-9-D-tryptophan-11-L-leucinamide- (ZCI)
- [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P
- L 756867
- Modified substance P
- Substance P analog
- CS-0028072
- D-Arg(1)-Pro(2)-Lys(3)-Pro(4)-D-Phe(5)-Gln(6)-D-Trp(7)-Phe(8)-D-Trp(9)-Leu(10)-Leu(11)-NH(2)
- [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, >=95% (HPLC)
- HY-103544
- RPKPFQWFWLL
- [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
- 96736-12-8
- (D-Arg1,D-Phe5,D-Trp7?9,Leu11)-Substance P
- BDBM50260268
- MFCD00076802
- CHEMBL501261
- AKOS024456872
- Antagonist D
- rPKPfQwFwLL-NH2
- D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
-
- MDL: MFCD00076802
- Inchi: 1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+/m1/s1
- InChI-sleutel: XVOCEQLNJQGCQG-ACRSGXKRSA-N
- LACHT: C(C1=CNC2C=CC=CC1=2)[C@@H](NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC1C=CC=CC=1)NC([C@@H]1CCCN1C(=O)[C@H](CCCCN)NC([C@@H]1CCCN1C(=O)[C@H](N)CCCNC(N)=N)=O)=O)C(=O)N[C@@H](CC1C=CC=CC=1)C(=O)N[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(=O)N)CC(C)C)CC1=CNC2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 1515.85000
- Monoisotopische massa: 1515.85030999g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 17
- Aantal waterstofbondacceptatoren: 31
- Zware atoomtelling: 110
- Aantal draaibare bindingen: 53
- Complexiteit: 3110
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 11
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 508Ų
Experimentele eigenschappen
- PSA: 505.12000
- LogboekP: 8.33790
D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Biosynth | PGH-3652-PI-1 mg |
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P |
96736-12-8 | 1mg |
$68.20 | 2023-01-03 | ||
TargetMol Chemicals | TP1931-1 mg |
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P |
96736-12-8 | 98% | 1mg |
¥ 1,390 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-361166-1 mg |
[D-Arg |
96736-12-8 | 1mg |
¥707.00 | 2023-07-10 | ||
abcr | AB477755-1mg |
(D-Arg1,D-Phe5,D-Trp7·9,Leu11)-Substance P; . |
96736-12-8 | 1mg |
€161.90 | 2025-02-16 | ||
A2B Chem LLC | AD11843-5mg |
[D-Arg<sup>1</sup>,D-Phe<sup>5</sup>,D-Trp<sup>7,9</sup>,Leu<sup>11</sup>]-Substance P |
96736-12-8 | 5mg |
$453.00 | 2024-07-18 | ||
TargetMol Chemicals | TP1931-1mg |
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P |
96736-12-8 | 1mg |
¥ 1390 | 2024-07-19 | ||
TargetMol Chemicals | TP1931-1mg |
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P |
96736-12-8 | 1mg |
¥ 1390 | 2024-07-23 | ||
abcr | AB477755-1 mg |
(D-Arg1,D-Phe5,D-Trp7·9,Leu11)-Substance P; . |
96736-12-8 | 1mg |
€154.50 | 2023-06-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-361166-1mg |
[D-Arg |
96736-12-8 | 1mg |
¥707.00 | 2023-09-05 | ||
AAPPTec | P000630-5mg |
[D-Arg1,D-Phe5,D-Trp7,11]-Substance P |
96736-12-8 | 5mg |
$300.00 | 2024-07-20 |
D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Productiemethode
Synthetic Routes 1
Reactievoorwaarden
Referentie
Synthetic Routes 2
Reactievoorwaarden
Referentie
- Bradykinin antagonist dimer, CU201, inhibits the growth of human lung cancer cell lines by a "biased agonist" mechanismProceedings of the National Academy of Sciences of the United States of America, 2002, 99(7), 4608-4613,
D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Preparation Products
D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Gerelateerde literatuur
-
Qian Li,Jia Li,Sha Song,Wujun Chen,Xin Shen,Suming Li,Dongming Xing J. Mater. Chem. B 2021 9 2352
-
Shukun Li,Wenjia Zhang,Huadan Xue,Ruirui Xing,Xuehai Yan Chem. Sci. 2020 11 8644
-
Yi Chang,Tzu Yu Lin,Cheng Wei Lu,Shu Kuei Huang,Ying Chou Wang,Su Jane Wang Food Funct. 2016 7 212
-
Megan N. Stewart,Xia Shao,Timothy J. Desmond,Taylor J. Forrest,Janna Arteaga,Jenelle Stauff,Peter J. H. Scott Med. Chem. Commun. 2018 9 1315
-
Filip Fratev Phys. Chem. Chem. Phys. 2015 17 13403
96736-12-8 (D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P) Gerelateerde producten
- 140896-21-5(Indolicidin)
- 192387-38-5(Neuropeptide AF (human))
- 275371-94-3(Taspoglutide)
- 535925-49-6(2-chloro-5-fluoro-1H-indole-3-carbaldehyde)
- 1798618-58-2(2-(3,4-dimethoxyphenyl)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}ethan-1-one)
- 1147383-19-4(sodium 1,1,1-trifluoro-4-4-(1H-imidazol-1-yl)phenyl-4-oxobut-2-en-2-olate)
- 2167527-68-4(8-Oxa-5-azaspiro[3.5]nonane-5-carboxylic acid, 7-(aminomethyl)-, 1,1-dimethylethyl ester)
- 2229633-40-1(3-2-(dimethylamino)-3,4-difluorophenyl-1,2-oxazol-5-amine)
- 2138393-71-0(4-bromo-3-(2-cyclopropylethynyl)-1H-pyrrolo2,3-cpyridine)
- 2138157-63-6(3-[3-(3-Methylpiperidin-1-yl)cyclobutyl]prop-2-ynoic acid)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:96736-12-8)D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P

Zuiverheid:99%
Hoeveelheid:5mg
Prijs ($):276.0